6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(morpholinosulfonyl)benzoate
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Overview
Description
6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(morpholinosulfonyl)benzoate is a complex organic compound with a unique chemical structure. This compound has garnered interest in various scientific fields due to its potential applications in chemistry, biology, medicine, and industry. Its structure allows it to interact with various biological targets, making it a valuable tool for research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(morpholinosulfonyl)benzoate typically involves the condensation of 4-(morpholinosulfonyl)benzoic acid with 3-nitro-2-oxo-1,2-dihydropyridine in the presence of an appropriate catalyst. The reaction is usually carried out at room temperature in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as the Knoevenagel reaction, which is a one-pot synthesis method. This approach allows for the efficient production of the compound on a larger scale, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(morpholinosulfonyl)benzoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives. Substitution reactions can result in various substituted benzoates.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: It has been used as an inhibitor of protein kinases, making it valuable for studying cell signaling pathways.
Medicine: The compound has shown potential in inhibiting the growth of certain cancer cell lines, making it a candidate for drug discovery and development.
Industry: It is used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The exact mechanism of action of 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(morpholinosulfonyl)benzoate is not fully understood. it is believed to interact with various biological targets, including protein kinases and enzymes. The compound is thought to inhibit the activity of protein kinases by binding to their active sites and preventing their catalytic activity. Additionally, it may interact with enzymes and other cellular components, leading to changes in their structure and function.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-methoxybenzoate: This compound has a similar structure but with a methoxy group instead of a morpholinosulfonyl group.
6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl pivalate: This compound is another derivative with a pivalate group.
Uniqueness
What sets 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(morpholinosulfonyl)benzoate apart is its morpholinosulfonyl group, which enhances its ability to interact with biological targets. This unique feature makes it particularly valuable for research in protein kinase inhibition and cancer cell growth inhibition.
Properties
IUPAC Name |
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 4-morpholin-4-ylsulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O8S/c1-11-10-14(15(20(23)24)16(21)18-11)28-17(22)12-2-4-13(5-3-12)29(25,26)19-6-8-27-9-7-19/h2-5,10H,6-9H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMALVBWGMRKQBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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